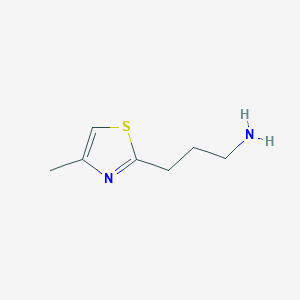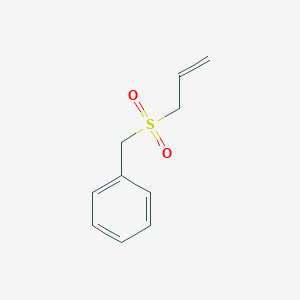
Allylbenzyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allylbenzyl sulfone is a chemical compound with the molecular formula C10H10O2S. It is commonly used in scientific research as a reagent and is known for its unique properties. Allylbenzyl sulfone is a colorless liquid that has a boiling point of 222-224 °C. It is highly reactive and is used in various chemical reactions.
Mecanismo De Acción
The mechanism of action of allylbenzyl sulfone is not well understood. However, it is believed to act as a Michael acceptor and undergoes nucleophilic addition reactions with various nucleophiles. It is also known to undergo radical reactions and can act as a radical scavenger.
Biochemical and Physiological Effects
Allylbenzyl sulfone has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antitumor properties and can inhibit the growth of various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using allylbenzyl sulfone in lab experiments is its high reactivity. It can undergo various chemical reactions and can be used in the synthesis of various compounds. However, one of the limitations of using allylbenzyl sulfone is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Direcciones Futuras
There are various future directions for the use of allylbenzyl sulfone in scientific research. One direction is the synthesis of new compounds using allylbenzyl sulfone as a reagent. Another direction is the study of its mechanism of action and its potential use in the treatment of various diseases. Additionally, the development of new synthetic methods for the synthesis of allylbenzyl sulfone is an area of interest for future research.
Conclusion
In conclusion, allylbenzyl sulfone is a unique chemical compound that is commonly used in scientific research. Its high reactivity and unique properties make it a valuable reagent in organic synthesis. Its potential use in the treatment of various diseases makes it an area of interest for future research. However, its toxicity should be taken into consideration when handling it in lab experiments.
Métodos De Síntesis
The synthesis of allylbenzyl sulfone involves the reaction of benzyl chloride with allyl alcohol in the presence of sodium hydroxide. The reaction produces allylbenzyl sulfone and sodium chloride. The reaction is carried out under reflux conditions for several hours. The resulting product is then purified by distillation.
Aplicaciones Científicas De Investigación
Allylbenzyl sulfone is used in various scientific research applications. It is commonly used as a reagent in organic synthesis. It is used in the synthesis of various compounds such as sulfones, sulfoxides, and sulfonamides. It is also used in the synthesis of various drugs and pharmaceuticals.
Propiedades
Número CAS |
6633-92-7 |
|---|---|
Nombre del producto |
Allylbenzyl sulfone |
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
prop-2-enylsulfonylmethylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-2-8-13(11,12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clave InChI |
NSJCCTWDKRHDSG-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)(=O)CC1=CC=CC=C1 |
SMILES canónico |
C=CCS(=O)(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



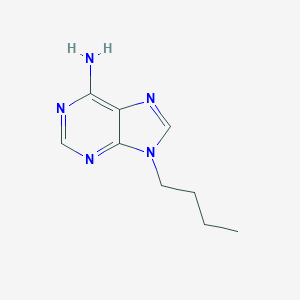
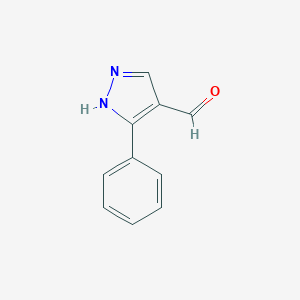
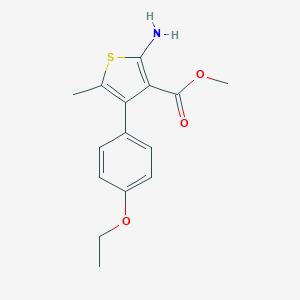
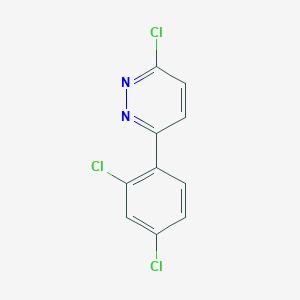
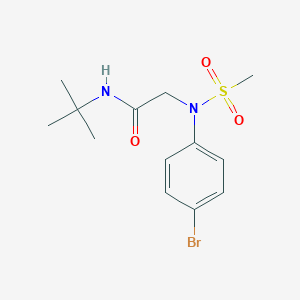
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B180872.png)
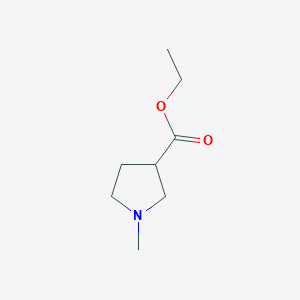
![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)
![Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-](/img/structure/B180879.png)
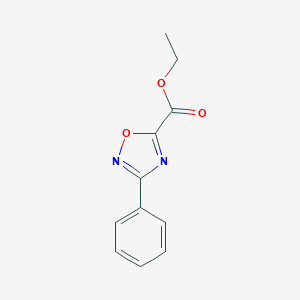
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)
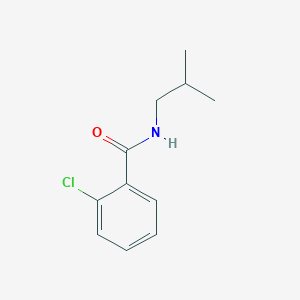
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)
